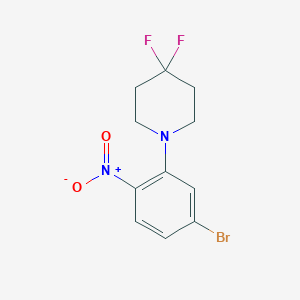
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Vue d'ensemble
Description
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C12H11BrF2N2 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves a bromine atom (Br), two fluorine atoms (F), a nitro group (NO2), and a piperidinyl group attached to a benzene ring . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are not available in this context.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene include a predicted boiling point of 391.1±42.0 °C and a predicted density of 1.55±0.1 g/cm3 . The compound also has a predicted pKa of -1.27±0.40 .Applications De Recherche Scientifique
Synthesis and Reactivity
- Intermediate in Medicinal Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, serving as an intermediate for dofetilide, a medication for treating arrhythmia, indicates the role of similar bromo-nitrobenzene derivatives in pharmaceutical synthesis (Zhai, 2006).
- Reactivity in Ionic Liquids : The reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids suggests unique behaviors and potential for application in novel chemical environments (Ernst et al., 2013).
Materials and Sensor Applications
- Polymer Solar Cells Enhancement : 1-Bromo-4-Nitrobenzene showed significant enhancement in the performance of polymer solar cells, pointing towards its utility in improving energy conversion efficiencies in solar technologies (Fu et al., 2015).
- Fluorescent Sensing and Capture : Certain metal-organic frameworks (MOFs) demonstrated bifunctional luminescent sensor capabilities towards nitrobenzene and Cu2+ ions, suggesting that related nitrobenzene compounds might be applicable in sensing and capture technologies (Yang et al., 2017).
Catalysis and Chemical Reactions
- Cross-Coupling Reactions : Aryl bromides, including 4-bromotoluene, have been involved in Suzuki–Miyaura cross-coupling reactions, highlighting the potential of bromo-nitrobenzene compounds in facilitating critical chemical synthesis pathways (Zell et al., 2012).
Electrochemical Applications
- Electrochemical Reduction : The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids to form arylzinc compounds showcases the potential for such compounds in electrochemical applications and synthesis methodologies (Ernst et al., 2014).
Propriétés
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQXXGABKFYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



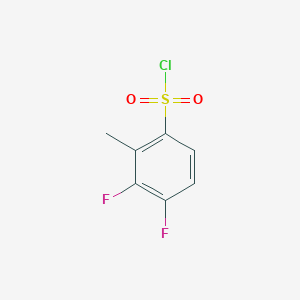


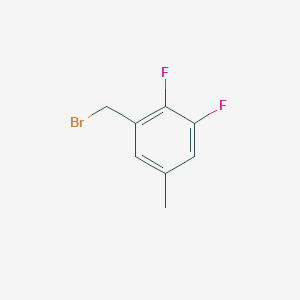
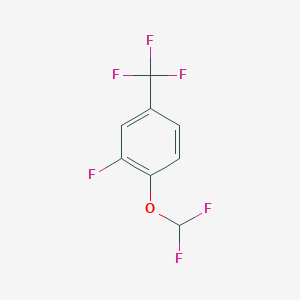


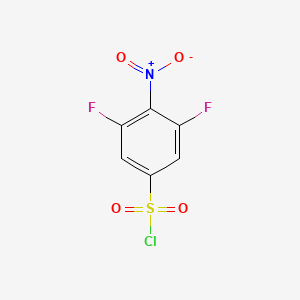
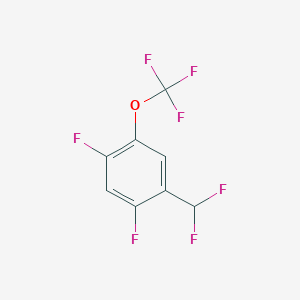
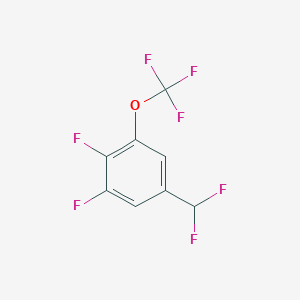
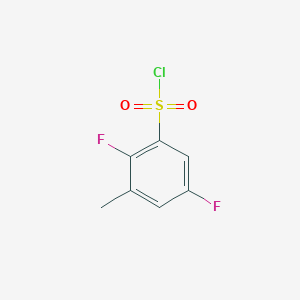
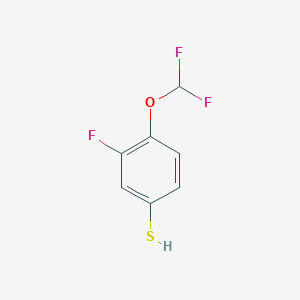
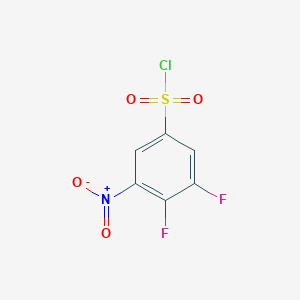
![sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1411478.png)